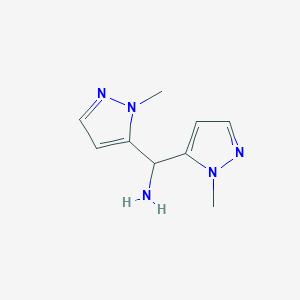

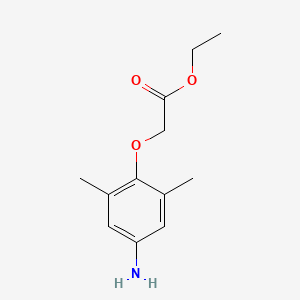

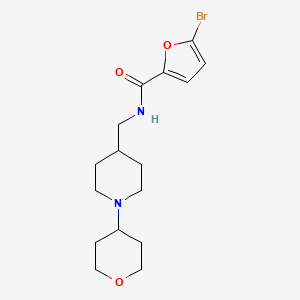

![molecular formula C17H15N3O2 B2386524 3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid CAS No. 879920-73-7](/img/structure/B2386524.png)

3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted much attention from chemists . There are two classical methods for benzimidazole synthesis, i.e., coupling of 1,2-diaminobenzenes (1,2-DABs) with carboxylic acids and of 1,2-DABs with aldehydes and ketones . The classical version of these reactions is limited by the use of high temperatures (sometimes, 250–300 °C) and by the low yields of products .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives have been extensively studied . These reactions often involve rearrangements of quinoxalinones . The scope of the rearrangements is illustrated by way of numerous examples of their application .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Benzimidazole derivatives, including 3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid, are privileged heterocyclic motifs widely explored by synthetic chemists. Here’s how they contribute to medicinal research:

- Biological Properties : Benzimidazole derivatives exhibit a broad range of biological activities due to their structural similarity to naturally occurring nucleotides. They can interact with biopolymers in living systems, making them valuable for drug design .

- Enzyme Inhibition : These compounds have high affinity for enzymes and protein receptors, positioning them as potential drug candidates. Optimization of benzimidazole-based structures has led to marketed drugs like omeprazole (used for peptic ulcer treatment) and pimobendan (used in congestive heart failure therapy) .

Catalysis

The unique structure of 3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid enables its use in catalytic processes:

- Acid/Base Catalysis : 2-aminobenzimidazoles, a class of benzimidazole derivatives, serve as effective acid/base catalysts. They can even replace guanidinium groups in receptor molecules designed for phosphoryl transfer reactions .

Material Science

The compound’s properties make it relevant in material science:

- Functional Materials : Benzimidazole derivatives can be incorporated into materials due to their unique structure. Researchers explore their potential in designing functional materials with specific properties.

Polycyclic Aromatic Hydrocarbons

A recent synthetic method involves the oxidative annulation of 3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one with alkenes, using benzimidazole as a directing group. This process yields polycyclic aromatic hydrocarbons, including imidazo[1,2-a]chromeno[3,4-c]pyridine .

Heterocyclic Chemistry

The compound contributes to the field of heterocyclic chemistry:

- Biheterocyclic Motifs : Quinoxaline–benzimidazole rearrangements, including the new quinoxalinone–benzimidazole rearrangements, allow the synthesis of diverse biheterocyclic motifs. These transformations find applications in drug discovery and other areas .

Crystallography

Researchers have synthesized a third polymorph of 1,4-bis(1H-benzimidazol-2-yl)benzene using phosphoric acid as a catalyst. This alternative approach differs from the commonly used polyphosphoric acid in benzimidazole synthesis .

properties

IUPAC Name |

3-(4-cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-10-12(7-8-16(21)22)11(2)20-15-6-4-3-5-14(15)19-17(20)13(10)9-18/h3-6H,7-8H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMOPJATVYWTHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)O)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

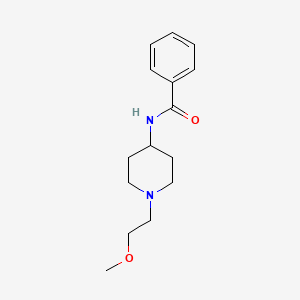

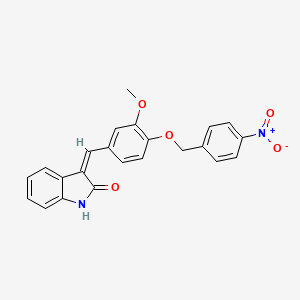

![N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2386446.png)

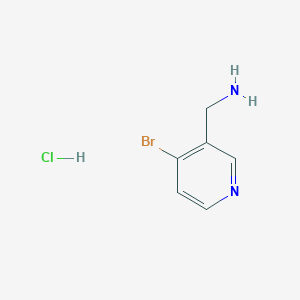

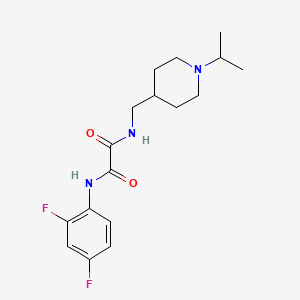

![N-isobutyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2386448.png)

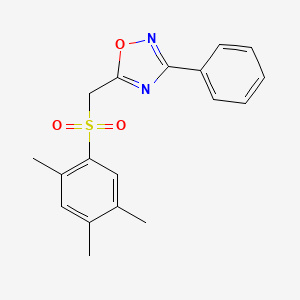

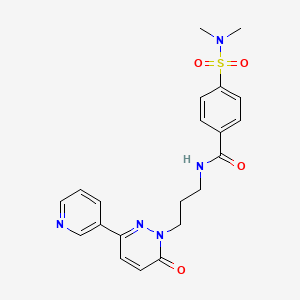

![6-Cyclopropyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2386450.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2386459.png)